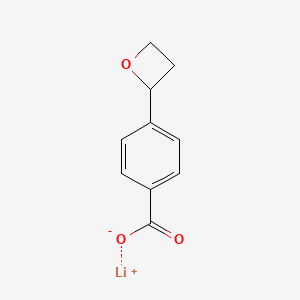
2-(Pyrimidin-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrimidin-4-yl)propanoic acid is an organic compound that features a pyrimidine ring attached to a propanoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyrimidine ring is a six-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-4-yl)propanoic acid typically involves the reaction of pyrimidine derivatives with propanoic acid derivatives. One common method is the condensation of pyrimidine-4-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another approach involves the alkylation of pyrimidine with a suitable propanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Pyrimidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyrimidine-4-carboxylic acid or pyrimidine-4-ketone.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.
科学研究应用
2-(Pyrimidin-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials, such as polymers and coordination complexes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(Pyrimidin-4-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways involved can vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
3-(Pyrimidin-5-yl)propanoic acid: Similar structure with the pyrimidine ring attached at a different position.
2-(Thieno[2,3-d]pyrimidin-4-yl)propanoic acid: Contains a thieno-pyrimidine ring system.
2-(Biphenyl-4-yl)propanoic acid: Features a biphenyl group instead of a pyrimidine ring.
Uniqueness
2-(Pyrimidin-4-yl)propanoic acid is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC 名称 |
2-pyrimidin-4-ylpropanoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5(7(10)11)6-2-3-8-4-9-6/h2-5H,1H3,(H,10,11) |
InChI 键 |
HPKUAJLOFBADQG-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC=NC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





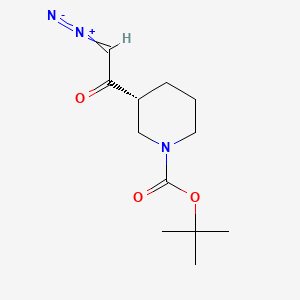

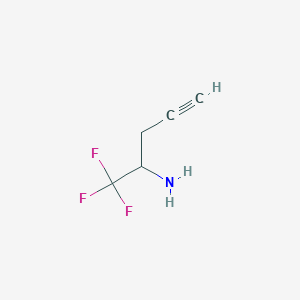
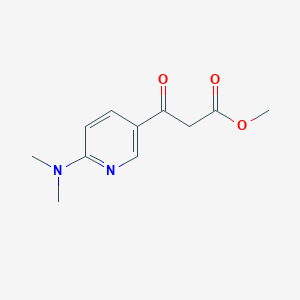

![1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13594332.png)
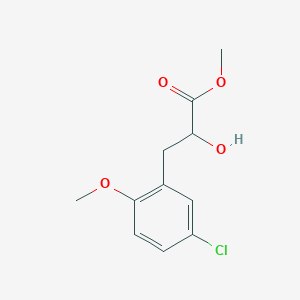


![5-Azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13594347.png)
